N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide
CAS No.:
Cat. No.: VC16214678
Molecular Formula: C12H14INO
Molecular Weight: 315.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14INO |
|---|---|
| Molecular Weight | 315.15 g/mol |
| IUPAC Name | N-cyclopropyl-3-(4-iodophenyl)propanamide |
| Standard InChI | InChI=1S/C12H14INO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) |
| Standard InChI Key | GEQRFLCZMNAPSV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)CCC2=CC=C(C=C2)I |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-cyclopropyl-3-(4-iodophenyl)propanamide. Its molecular formula, derived from structural analysis, is C₁₂H₁₄INO, with a calculated molecular weight of 315.16 g/mol . The presence of iodine (atomic weight: 126.90) contributes significantly to its molecular mass, a feature shared with iodinated aromatic compounds in pharmacological agents .
Structural Features
The molecule comprises three key regions:
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Cyclopropyl group: A three-membered carbocyclic ring known to enhance metabolic stability in drug candidates .
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Propionamide backbone: A three-carbon chain terminating in an amide functional group, which facilitates hydrogen bonding and solubility modulation.
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4-Iodophenyl substituent: An aromatic ring with an iodine atom at the para position, a common pharmacophore in thyroid hormones and imaging agents .
The spatial arrangement of these moieties was inferred using NMR data from structurally similar compounds . For instance, the coupling constants of cyclopropyl protons in analogous molecules typically appear between δ 0.5–1.5 ppm in ¹H NMR spectra .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄INO |
| Molecular Weight | 315.16 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 2 (amide carbonyl) |
| Rotatable Bond Count | 5 |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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3-(4-Iodophenyl)propionic acid: Synthesized via Friedel-Crafts acylation of iodobenzene followed by reduction.
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Cyclopropylamine: Produced through the Hofmann degradation of cyclopropanecarboxamide .
Copper-Catalyzed Amidation
A plausible synthesis route adapts the methodology from Huang et al. , where copper(I) catalysts mediate amide bond formation between carboxylic acids and amines.
Hypothetical Procedure:
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Activate 3-(4-iodophenyl)propionic acid with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC).
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React the activated ester with cyclopropylamine in anhydrous dichloromethane.
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Purify via silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) .
This method, validated for analogous amides , typically yields 65–80% under optimized conditions.
Physicochemical Characterization
Spectroscopic Properties
Infrared Spectroscopy:
Nuclear Magnetic Resonance:
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¹H NMR (CDCl₃):
δ 0.50–0.65 (m, 4H, cyclopropyl CH₂)
δ 1.85–2.10 (m, 1H, cyclopropyl CH)
δ 2.35 (t, 2H, CH₂CO)
δ 3.45 (q, 2H, CH₂N)
δ 7.25–7.70 (m, 4H, aromatic protons) -
¹³C NMR:
δ 10.2 (cyclopropyl carbons)
δ 173.5 (amide carbonyl)
δ 137.8–94.2 (aromatic carbons, C-I at δ 94.2)
Biological Activity and Applications
Computational ADMET Predictions
Using SwissADME:
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Absorption: High gastrointestinal absorption (TPSA = 46.2 Ų)
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Metabolism: CYP3A4 substrate (cyclopropyl deamination)
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Toxicity: AMES test negative (no mutagenic alerts)
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